molecular formula C21H19N3O3 B6490652 2-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1358485-42-3

2-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6490652
CAS No.: 1358485-42-3
M. Wt: 361.4 g/mol
InChI Key: JYTQKSMSVZZWJQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class of heterocyclic molecules, characterized by a fused bicyclic core with methoxyphenyl substituents at the 2- and 5-positions.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-26-17-8-6-16(7-9-17)19-13-20-21(25)23(10-11-24(20)22-19)14-15-4-3-5-18(12-15)27-2/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTQKSMSVZZWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the pyrazolo class of heterocycles, which have been extensively studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

The compound's structure can be described as follows:

  • IUPAC Name: 2-(4-Methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
  • Molecular Formula: C20_{20}H20_{20}N4_{4}O3_{3}
  • Molecular Weight: 364.40 g/mol

Biological Activity Overview

Research into the biological activities of pyrazolo compounds has revealed their potential in various therapeutic areas. The following sections summarize key findings related to the biological activity of 2-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo compounds. For instance:

  • Cell Line Studies: The compound exhibited cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The growth inhibition (GI50_{50}) values were reported as follows:
Cell LineGI50_{50} (µM)
MCF73.79
NCI-H46012.50
SF-26842.30

These results indicate that the compound may act as a potent anticancer agent by inhibiting cell proliferation and inducing apoptosis in sensitive cell lines .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Kinase Inhibition: The compound has been shown to inhibit various kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Apoptosis Induction: It promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Anti-inflammatory Effects: In addition to anticancer properties, it may also exhibit anti-inflammatory effects by modulating cytokine production and inflammatory mediators.

Case Studies

Several case studies have documented the efficacy of pyrazolo compounds in clinical settings:

  • Study on MCF7 Cells: A recent study demonstrated that treatment with 2-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one resulted in a significant decrease in cell viability in MCF7 cells compared to control groups. The study utilized an MTT assay to measure cell viability post-treatment.
  • In Vivo Studies: Animal models treated with this compound showed a marked reduction in tumor size compared to untreated controls, suggesting its potential for further development as an anticancer therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to derivatives with modifications in substituent groups, core heterocycles, and biological activities. Key comparisons are summarized below:

Compound Key Structural Features Reported Activity Molecular Weight Source
Target Compound : 2-(4-Methoxyphenyl)-5-[(3-Methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one - 4-Methoxyphenyl at position 2
- 3-Methoxyphenylmethyl at position 5
Not explicitly reported; inferred SAR from analogs suggests antimicrobial potential 403.43 (calculated) N/A
2-(4-Chlorophenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one - 4-Chlorophenyl at position 2
- Oxadiazole-linked 4-methoxyphenyl at position 5
Anticancer research (no explicit data) 433.85
5-[(4-Fluorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one - 2-Methoxyphenyl at position 2
- 4-Fluorophenylmethyl at position 5
Structural analog for kinase inhibition studies 377.38
2-(4-Ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one - Ethoxy substitution at position 4 (vs. methoxy in target) Improved lipophilicity compared to methoxy analogs 417.46
5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66) - Pyrazolo[1,5-a]pyrimidinone core (vs. pyrazinone)
- 4-Methoxyphenyl at position 5
Anti-inflammatory and antimicrobial activity 317.34

Key Findings from Comparative Analysis

Substituent Effects: Methoxy vs. Halogen Substitutions: Chloro () and fluoro () substituents introduce electron-withdrawing effects, which may improve binding affinity to hydrophobic enzyme pockets .

Core Heterocycle Variations: Pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs (e.g., MK66 in ) exhibit distinct electronic properties due to the pyrimidinone core, often associated with higher metabolic stability compared to pyrazinones .

Biological Activity Trends: Compounds with oxadiazole linkers () are frequently explored in anticancer research due to their ability to intercalate DNA or inhibit topoisomerases .

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